
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in scientific research. It belongs to the class of quinoline derivatives and has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it has been proposed that it exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that it exhibits significant anti-inflammatory, antioxidant, and anticancer activity. It has also been found to exhibit significant insecticidal activity against various pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, it also has certain limitations such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the future directions is to study its potential use as an antimicrobial agent. Another future direction is to study its potential use as a herbicide. It can also be studied for its potential use as a fluorescent probe for the detection of various analytes.
Conclusion:
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 6-methylquinolin-2-ol with 5-(4-nitrophenyl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or acetonitrile. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activity. It has also been studied for its potential use as an antimicrobial agent.
In agriculture, it has been found to exhibit significant insecticidal activity against various pests such as aphids, whiteflies, and spider mites. It has also been studied for its potential use as a herbicide.
In material science, it has been studied for its potential use as a fluorescent probe for the detection of various analytes such as metal ions and amino acids.
Propiedades
IUPAC Name |
6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-2-7-15-12(8-10)9-14(17(23)19-15)16-20-18(26-21-16)11-3-5-13(6-4-11)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIRFBSANNJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

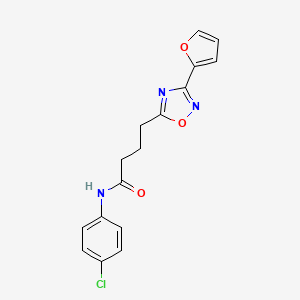
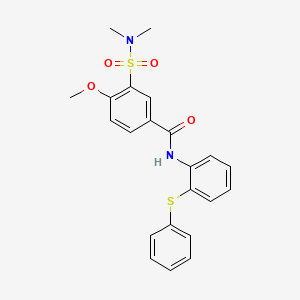
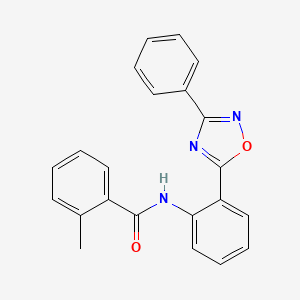

![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
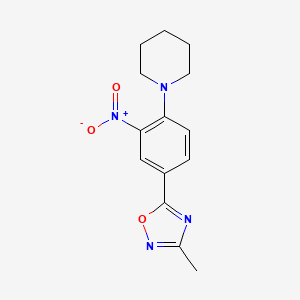


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)
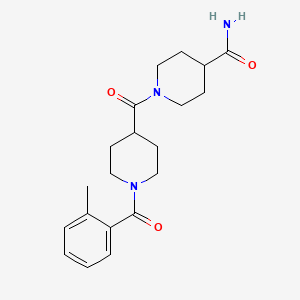
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

